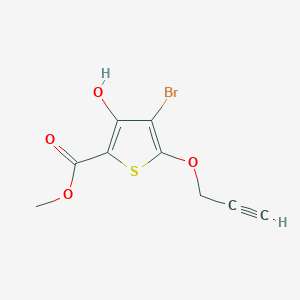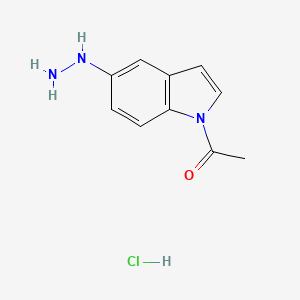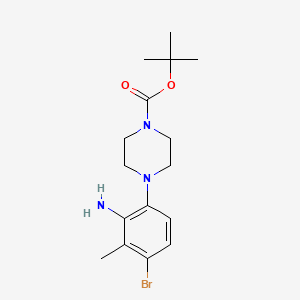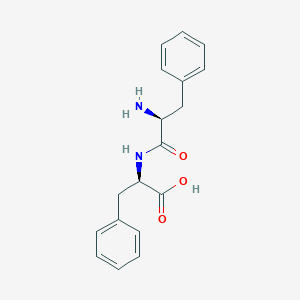
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a versatile chemical compound with a molecular formula of C9H7BrO4S and a molecular weight of 291.12 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis to facilitate the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Hydrogenated compounds.
Substitution: Aminated or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the prop-2-yn-1-yloxy group facilitate covalent modification of biological targets, leading to changes in their activity and function . This compound can also act as a ligand, binding to specific receptors and modulating their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar in structure but contains an indole ring instead of a thiophene ring.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group instead of a thiophene ring.
Uniqueness
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C9H7BrO4S |
|---|---|
Molekulargewicht |
291.12 g/mol |
IUPAC-Name |
methyl 4-bromo-3-hydroxy-5-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
InChI-Schlüssel |
WOYMPANRUVVSJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(S1)OCC#C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)







![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
